1-bromo-3-fluorocyclobutane

Lipophilicity LogP Drug design

1-Bromo-3-fluorocyclobutane (CAS 2613384-20-4, MFCD32827598, C₄H₆BrF, MW 152.99 g/mol) is a 1,3-disubstituted halogenated cyclobutane bearing one bromine and one fluorine atom on a strained four-membered carbocycle. It belongs to the class of monofluorinated cyclobutane building blocks that have gained prominence in medicinal chemistry for modulating lipophilicity, pKₐ, and conformational rigidity of drug candidates.

Molecular Formula C4H6BrF
Molecular Weight 152.99 g/mol
CAS No. 2613384-20-4
Cat. No. B6239092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-fluorocyclobutane
CAS2613384-20-4
Molecular FormulaC4H6BrF
Molecular Weight152.99 g/mol
Structural Identifiers
SMILESC1C(CC1Br)F
InChIInChI=1S/C4H6BrF/c5-3-1-4(6)2-3/h3-4H,1-2H2
InChIKeyXJSMTQICBYPLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-fluorocyclobutane (CAS 2613384-20-4): Procurement-Relevant Identity and Class Context for Fluorinated Cyclobutane Building Blocks


1-Bromo-3-fluorocyclobutane (CAS 2613384-20-4, MFCD32827598, C₄H₆BrF, MW 152.99 g/mol) is a 1,3-disubstituted halogenated cyclobutane bearing one bromine and one fluorine atom on a strained four-membered carbocycle [1]. It belongs to the class of monofluorinated cyclobutane building blocks that have gained prominence in medicinal chemistry for modulating lipophilicity, pKₐ, and conformational rigidity of drug candidates [2]. As a bifunctional scaffold, it offers two chemically distinct sites for further elaboration—an electrophilic C–Br bond amenable to cross-coupling and nucleophilic displacement, and a C–F bond that imparts metabolic stability and influences molecular conformation [3]. The compound is primarily supplied as a mixture of cis and trans diastereomers, a factor that directly impacts the stereochemical outcome of downstream synthetic sequences [1].

Why 1-Bromo-3-fluorocyclobutane Cannot Be Replaced by Any In-Class Halogenated Cyclobutane Without Quantitative Impact


The assumption that any 1,3-dihalocyclobutane is interchangeable for a given synthetic sequence or medicinal chemistry program is contradicted by measurable differences in lipophilicity, leaving-group reactivity, and diastereomeric composition. Substituting the fluorine atom for chlorine or the bromine atom for iodine alters the logP by 0.5–1.0 log units, which can shift a compound's position in property-based drug design space sufficiently to violate lead-optimization criteria [1]. Moreover, the C–Br and C–F bonds offer orthogonal reactivity handles: the bromide is an effective partner for palladium-catalyzed cross-coupling, while the fluoride influences ring conformation and metabolic stability without participating under the same conditions—a pairing not replicated by dichloro, dibromo, or chloro-fluoro analogs with equivalent topological placement [2]. The evidence below quantifies these distinctions.

Quantitative Comparator Evidence: 1-Bromo-3-fluorocyclobutane vs. Closest Halogenated Cyclobutane Analogs


Lipophilicity Differential: 1-Bromo-3-fluorocyclobutane vs. 1-Bromo-3-chlorocyclobutane (LogP Comparison)

The measured logP of (1r,3r)-1-bromo-3-fluorocyclobutane is 1.29 [1], whereas the XLogP3-AA of 1-bromo-3-chlorocyclobutane is 2.2 . The fluorine-to-chlorine substitution therefore reduces the logP by approximately 0.91 log units. This magnitude exceeds the typical 0.5 log unit threshold considered meaningful for modulating membrane permeability, solubility, and off-target binding in drug discovery programs. The fluorinated analog also exhibits a substantially lower logP than 1,3-dibromocyclobutane (logP = 2.31) [2], consistent with the known lipophilicity-lowering effect of fluorine relative to bromine.

Lipophilicity LogP Drug design Physicochemical profiling

Leaving-Group Reactivity Orthogonality: 1-Bromo-3-fluorocyclobutane vs. 1-Chloro-3-fluorocyclobutane

1-Bromo-3-fluorocyclobutane provides a C–Br bond with significantly higher leaving-group propensity for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) compared to the C–Cl bond in 1-chloro-3-fluorocyclobutane (cis-1-chloro-3-fluorocyclobutane, CAS 145801-45-2, logP = 1.73 [1]). While alkyl bromides generally react 10–100× faster than alkyl chlorides in oxidative addition with Pd(0), the C–F bond remains inert under the same conditions, enabling sequential functionalization [2]. The C–Cl analog (1-chloro-3-fluorocyclobutane) exhibits a logP of 1.73, intermediate between the Br/F (1.29) and Br/Cl (2.2) analogs, but does not offer the same orthogonal reactivity since the chloride is a weaker leaving group that requires harsher coupling conditions [1][2].

Cross-coupling Nucleophilic substitution Leaving-group ability Synthetic methodology

Synthetic Accessibility via Decarboxylative Bromination: 1-Bromo-3-fluorocyclobutane vs. Direct Halogenation Routes

A direct and efficient synthetic route to 1-bromo-3-fluorocyclobutane involves the decarboxylative bromination of 3-fluorocyclobutane-1-carboxylic acid, a transformation analogous to the Hunsdiecker reaction . The key intermediate, 3-fluorocyclobutane-1-carboxylic acid, is accessible on multigram scale via nucleophilic fluorination, as disclosed in the 2024 EurJOC building-block synthesis paper [1]. This contrasts with 1-bromo-3-chlorocyclobutane, which is historically synthesized via chlorination of bromocyclobutane precursors or intramolecular Wurtz coupling and lacks the same scalable, high-yielding fluorinated precursor pathway [2]. The availability of the carboxylic acid precursor with established multigram protocols reduces procurement risk and ensures supply chain reproducibility.

Decarboxylative bromination Hunsdiecker reaction Synthetic efficiency Scalability

Diastereomeric Composition and Stereochemical Consequences: 1-Bromo-3-fluorocyclobutane cis/trans Mixture vs. Stereodefined Analogs

1-Bromo-3-fluorocyclobutane is typically supplied as a mixture of cis and trans diastereomers [1]. The 2024 EurJOC building-block study demonstrated that diastereopure cis- and trans-isomers of 3-fluorocyclobutane derivatives can be obtained via diastereomer separation and that the relative stereochemistry measurably impacts physicochemical properties (pKₐ and logP) [2]. For 1,3-dibromocyclobutane, the trans isomer has a measured dipole moment of 1.10 D [3], whereas 1-bromo-3-fluorocyclobutane, due to rapid ring-puckering at ambient temperature, exhibits an averaged dipole moment of approximately zero in solution, fundamentally altering intermolecular interactions compared to the dibromo analog [4]. This conformational behavior is a direct consequence of the single fluorine substituent and is not observed with the dichloro or dibromo variants.

Stereochemistry Diastereomer separation cis/trans isomerism Conformational analysis

Molecular Weight and Heavy Atom Count for Fragment-Based Screening Libraries: 1-Bromo-3-fluorocyclobutane vs. 1,3-Dibromocyclobutane

1-Bromo-3-fluorocyclobutane has a molecular weight of 153 Da and 6 heavy atoms [1], placing it within the optimal range for fragment-based screening (MW < 300 Da, heavy atom count ≤ 22). In contrast, 1,3-dibromocyclobutane has a molecular weight of 213.90 Da and 1-bromo-3-chlorocyclobutane weighs 169.45 Da with a density of 1.66 g/cm³ . The 60 Da difference between the Br/F and Br/Br analogs (and 16.5 Da vs. Br/Cl) is significant in fragment library design, where every heavy atom added increases molecular complexity and reduces the likelihood of detecting efficient binding. The fluorinated analog also has the lowest density among the three (no experimental density reported for pure Br/F, but predicted lower than 1.66 g/cm³), which correlates with higher atom economy in fragment growth strategies.

Fragment-based drug discovery Molecular weight Heavy atom count Library design

Optimal Procurement-Centric Application Scenarios for 1-Bromo-3-fluorocyclobutane


Medicinal Chemistry: Late-Stage Derivatization of Cyclobutane-Containing Lead Series Where logP Reduction Is Required

When a lead series exhibits excessively high lipophilicity (logP > 4) that compromises solubility and metabolic stability, replacing a 1-bromo-3-chlorocyclobutane or 1,3-dibromocyclobutane moiety with 1-bromo-3-fluorocyclobutane can reduce the scaffold logP by ~0.9–1.0 log units, as demonstrated by the measured and calculated logP values [1]. This substitution preserves the C–Br handle for diversification while lowering the overall compound lipophilicity and improving ligand-lipophilicity efficiency (LLE). The 2024 EurJOC paper provides experimental pKₐ and logP measurements for the broader class of 3-fluorocyclobutane building blocks, confirming the fluorine effect is generalizable across amine and carboxylic acid derivatives [2].

Synthetic Methodology: Sequential Chemoselective Functionalization Exploiting C–Br / C–F Orthogonality

Programs requiring iterative functionalization of a cyclobutane core benefit from the orthogonal reactivity of the C–Br bond (engagement in Pd-catalyzed cross-coupling) and the metabolically stable C–F bond (inert under standard coupling conditions) [1]. This avoids the reactivity overlap inherent to 1,3-dibromocyclobutane (both halogens are competent leaving groups) and the low reactivity of 1-chloro-3-fluorocyclobutane (chloride requires forcing conditions). The synthetic route via 3-fluorocyclobutane-1-carboxylic acid, validated on multigram scale, ensures reliable bulk procurement [2].

Fragment-Based Drug Discovery: Low-Molecular-Weight Fluorinated Building Block with Balanced Polarity

At 153 Da with 6 heavy atoms and a logP of 1.29, 1-bromo-3-fluorocyclobutane satisfies Astex Rule of Three criteria (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) for fragment libraries [1]. The 60 Da weight advantage over 1,3-dibromocyclobutane (214 Da) and the 0.9 log unit lipophilicity advantage over 1-bromo-3-chlorocyclobutane (logP 2.2) make it a more attractive fragment starting point for targets where maintaining low molecular complexity and moderate lipophilicity is prioritized for hit identification [2].

PET Tracer Precursor Development: Fluorinated Cyclobutane Amino Acid Analogs

The 3-fluorocyclobutane scaffold is a recognized motif in PET tracer development, exemplified by [¹⁸F]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-imaging agent [1]. 1-Bromo-3-fluorocyclobutane serves as a synthetic entry point to such fluorinated cyclobutane amino acids through C–Br functionalization. The decarboxylative bromination route from 3-fluorocyclobutane-1-carboxylic acid provides a direct synthetic connection to this important class of imaging agents, supporting radiochemistry programs that require reliable sourcing of halogenated cyclobutane precursors [2].

Quote Request

Request a Quote for 1-bromo-3-fluorocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.